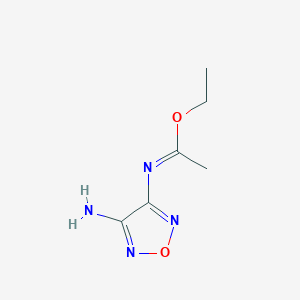

ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

Description

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate is a heterocyclic organic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with an amino group at the 4-position and an ethanimidoate ester moiety at the 3-position. Its molecular structure combines the electron-deficient oxadiazole core with a nucleophilic amino group, enabling diverse reactivity.

Key structural attributes:

- 1,2,5-Oxadiazole ring: Known for high thermal stability and energetic properties.

- Amino group: Enhances solubility and participation in condensation reactions.

- Ethanimidoate ester: Provides electrophilic character for nucleophilic substitutions or cyclizations.

Properties

IUPAC Name |

ethyl N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-11-4(2)8-6-5(7)9-12-10-6/h3H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKCPJFDNOQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC1=NON=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate involves the nucleophilic substitution or condensation reaction between ethyl ethanimidoate and 4-amino-1,2,5-oxadiazole.

-

- Ethyl ethanimidoate (acting as an electrophilic imidate ester)

- 4-amino-1,2,5-oxadiazole (nucleophilic amine source)

Solvent System :

Ethanol is commonly used as a solvent to dissolve reactants and facilitate the reaction. Alternative solvents such as dichloromethane may be employed depending on the scale and desired reaction kinetics.Catalysts and Additives :

Acidic or basic catalysts can be used to promote nucleophilic attack and stabilize intermediates. For example, methyl trifluoromethanesulfonate has been utilized as a methylating agent to stabilize reaction intermediates and improve yields.Temperature and Time :

The reaction typically requires heating to moderate temperatures (e.g., 60–80 °C) to drive the reaction to completion. Reaction times vary but often range from several hours up to 12 hours at room temperature or under reflux conditions to optimize yield and purity.Atmosphere :

Inert atmosphere (e.g., nitrogen) is often maintained to prevent oxidation or side reactions, especially during sensitive steps.Purification :

Post-reaction, purification is achieved by precipitation using methanol-ethyl ether mixtures or recrystallization, yielding product purities exceeding 80%.

Industrial Scale Preparation

Continuous Flow Reactors :

On an industrial scale, continuous flow synthesis is favored to maintain consistent temperature control, improve reaction efficiency, and scale up production without compromising purity.Automation and Control :

Automated systems regulate reagent addition, temperature, and reaction time, minimizing side products and maximizing yield.

Reaction Mechanism and Types

The core reaction is a nucleophilic substitution where the amino group of the oxadiazole attacks the electrophilic carbon of the ethanimidoate, forming the imidate linkage.

The compound can undergo further chemical modifications including:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate to form oxides.

- Reduction : Employing lithium aluminum hydride or sodium borohydride to reduce the imidate or amino groups.

- Substitution : The amino group on the oxadiazole ring can be substituted with various electrophiles to yield derivatives.

Representative Data Table: Reaction Parameters and Yields

| Parameter | Typical Conditions | Outcome / Notes |

|---|---|---|

| Reactants | Ethyl ethanimidoate + 4-amino-1,2,5-oxadiazole | Stoichiometric ratios (1:1 or 2:1) |

| Solvent | Ethanol or dichloromethane | Solubility and reaction rate dependent |

| Catalyst | Methyl trifluoromethanesulfonate (optional) | Enhances intermediate stability |

| Temperature | 25–80 °C | Higher temperatures increase rate |

| Reaction Time | 6–12 hours | Optimized to maximize yield |

| Atmosphere | Nitrogen (inert) | Prevents oxidation |

| Purification Method | Precipitation, recrystallization | Yields up to 82% reported |

| Yield | 75–85% | Dependent on reaction optimization |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) :

- ^1H NMR and ^13C NMR confirm the presence of aromatic protons (δ 8.32–7.92 ppm) and amino groups (δ 6.67 ppm), validating the regiochemistry of the product.

High-Resolution Mass Spectrometry (HRMS) :

- Confirms molecular formula with observed m/z values matching calculated molecular weights (e.g., m/z 297.0872 observed vs. 297.0861 calculated).

-

- Characteristic stretching frequencies for oxadiazole rings (~1550–1600 cm⁻¹) and imino groups (~1650 cm⁻¹) are diagnostic for compound identity.

Summary of Key Research Findings

The reaction between ethyl ethanimidoate and 4-amino-1,2,5-oxadiazole under ethanol solvent and mild heating is the most straightforward and reproducible method for preparing this compound.

Optimization of reaction parameters such as molar ratios, temperature, and reaction time is critical to achieving high purity and yield.

Industrial methods leverage continuous flow reactors and automation to scale production while maintaining quality.

The compound’s unique structure allows for further chemical modifications, expanding its utility in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The amino group in the oxadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s derivatives may have potential as bioactive agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Heterocycle Variations

The compound is compared to analogs with modifications in the heterocyclic core or substituents (Table 1).

Table 1: Structural and Functional Comparisons

Key Observations:

Heterocycle Reactivity: The 1,2,5-oxadiazole core in the target compound is less common in agrochemicals compared to 1,3,4-oxadiazoles, which are widely used in herbicides due to their hydrolytic stability and herbicidal efficacy . 1,2,4-Triazoles (e.g., 4-amino-1,2,4-triazole-5-ones) exhibit stronger hydrogen-bonding capacity, making them prevalent in pharmaceuticals .

Ethanimidoate esters are less stable under acidic conditions compared to ethyl imidate hydrochlorides, which are robust intermediates for triazole synthesis .

Comparison with Related Syntheses :

- Ethyl imidate hydrochlorides: Synthesized by HCl gas treatment of benzyl cyanides in ethanol, a simpler route than oxadiazole formation .

- 1,3,4-Oxadiazole herbicides : Typically derived from carbazate hydrazones, emphasizing scalability for industrial applications .

Biological Activity

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₆H₁₀N₄O₂

- CAS Number : 1256633-10-9

- Molecular Weight : 158.17 g/mol

- Structure : The compound features an oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. Studies show that it has a notable inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, particularly in colorectal and breast cancer models. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy :

- Anticancer Mechanisms :

Data Tables

Q & A

Basic: What synthetic routes are available for ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between oxadiazole precursors and ethanimidoate derivatives. For example, a dichloromethane solvent system under nitrogen protection is used to facilitate nucleophilic substitution or condensation reactions. Key steps include:

- Reagent Selection : Methyl trifluoromethanesulfonate is employed as a methylating agent to stabilize intermediates .

- Purification : Precipitation via methanol-ethyl ether systems ensures high purity (82% yield reported) .

- Optimization : Reaction time (~12 hours at room temperature) and stoichiometric ratios (e.g., 2:1 molar ratio of methyl trifluoromethanesulfonate to substrate) are critical for minimizing side products .

Basic: Which spectroscopic and spectrometric techniques are essential for characterizing this compound?

Methodological Answer:

Structural confirmation requires:

- 1H/13C-NMR : Assignments of aromatic protons (δ 8.32–7.92 ppm) and NH2 groups (δ 6.67 ppm) confirm regiochemistry .

- HRMS : High-resolution mass spectrometry (e.g., observed m/z 297.0872 vs. calculated 297.0861) validates molecular formula (C11H13ClN6O2) .

- IR Spectroscopy : Stretching frequencies for oxadiazole rings (~1550–1600 cm⁻¹) and imino groups (~1650 cm⁻¹) are diagnostic .

Advanced: How can molecular docking predict the bioactivity of this compound against viral targets?

Methodological Answer:

Computational workflows include:

- Target Selection : Prioritize proteins like SARS-CoV-2 main protease (Mpro) or spike glycoprotein based on homology with existing inhibitors .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters:

- Grid Box : Define active sites using crystallographic data (e.g., PDB ID 6LU7 for Mpro) .

- Scoring Functions : Evaluate binding affinity (ΔG) and hydrogen-bonding networks involving the oxadiazole ring and amino group .

- Validation : Compare docking poses with experimental IC50 values from analogous compounds .

Advanced: What mechanistic insights explain the regioselectivity of oxadiazole ring formation?

Methodological Answer:

Regioselectivity arises from:

- Electronic Effects : Electron-withdrawing groups (e.g., amino) direct cyclization to the 3-position of the oxadiazole ring .

- Catalytic Influence : Bases like triethylamine deprotonate intermediates, favoring 1,2,5-oxadiazole over 1,3,4-isomers .

- Kinetic Control : Low-temperature conditions (0–5°C) stabilize the kinetically favored product, as shown in analogous syntheses .

Advanced: How does X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Confirms planarity of the oxadiazole ring (C–N bond lengths ~1.30 Å) and E-configuration of the ethanimidoate group .

- Packing Analysis : Identifies intermolecular interactions (e.g., π-π stacking between aromatic rings) that influence stability .

- Validation : R-factor ≤ 0.031 and data-to-parameter ratios ≥12 ensure reliability .

Advanced: What strategies mitigate contradictions in pharmacological data across studies?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC50 variability) are addressed via:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .

- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives .

- Multi-Omics Integration : Correlate transcriptomic/proteomic data with phenotypic outcomes to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.